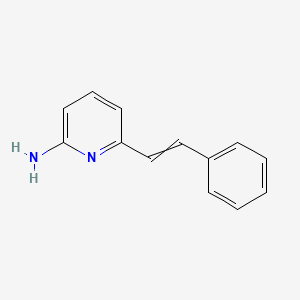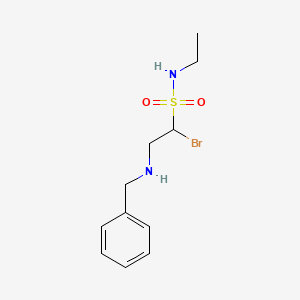
2-(Benzylamino)-1-bromo-N-ethylethane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzylamino)-1-bromo-N-ethylethane-1-sulfonamide is an organic compound that features a benzylamino group, a bromine atom, and a sulfonamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylamino)-1-bromo-N-ethylethane-1-sulfonamide typically involves multistep organic reactionsThe reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Benzylamino)-1-bromo-N-ethylethane-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles in reactions such as nucleophilic substitution (SN1 and SN2).
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzylic position.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (t-BuOK).
Oxidation: Reagents like potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Products include various substituted ethylamine derivatives.
Oxidation: Products include benzylic alcohols and ketones.
Reduction: Products include reduced amines and alcohols.
Applications De Recherche Scientifique
2-(Benzylamino)-1-bromo-N-ethylethane-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of potential drug candidates, particularly for diseases like Alzheimer’s.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.
Mécanisme D'action
The mechanism of action of 2-(Benzylamino)-1-bromo-N-ethylethane-1-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The benzylamino group can form hydrogen bonds and hydrophobic interactions with active sites, while the bromine atom can participate in halogen bonding . These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Benzylamino)-1-chloro-N-ethylethane-1-sulfonamide
- 2-(Benzylamino)-1-iodo-N-ethylethane-1-sulfonamide
- 2-(Benzylamino)-1-fluoro-N-ethylethane-1-sulfonamide
Uniqueness
2-(Benzylamino)-1-bromo-N-ethylethane-1-sulfonamide is unique due to the presence of the bromine atom, which can enhance its reactivity and binding affinity compared to its chloro, iodo, and fluoro analogs . This makes it a valuable compound in both synthetic and medicinal chemistry.
Propriétés
Numéro CAS |
87975-33-5 |
|---|---|
Formule moléculaire |
C11H17BrN2O2S |
Poids moléculaire |
321.24 g/mol |
Nom IUPAC |
2-(benzylamino)-1-bromo-N-ethylethanesulfonamide |
InChI |
InChI=1S/C11H17BrN2O2S/c1-2-14-17(15,16)11(12)9-13-8-10-6-4-3-5-7-10/h3-7,11,13-14H,2,8-9H2,1H3 |
Clé InChI |
CBANRNHPAXPOCM-UHFFFAOYSA-N |
SMILES canonique |
CCNS(=O)(=O)C(CNCC1=CC=CC=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


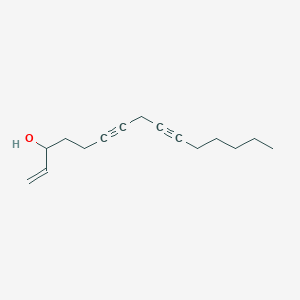
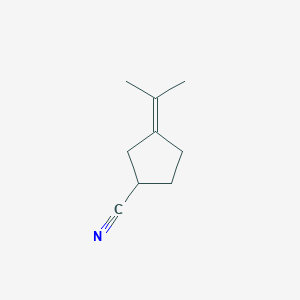
![N,N-Dimethyl-4-[(4-methylbenzene-1-sulfonyl)(phenyl)methyl]aniline](/img/structure/B14389315.png)

![4-{(E)-[4-(Piperidin-1-yl)phenyl]diazenyl}benzonitrile](/img/structure/B14389318.png)
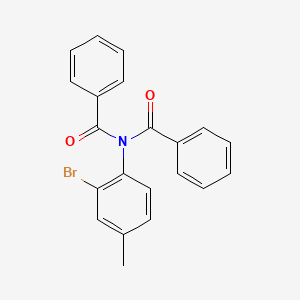

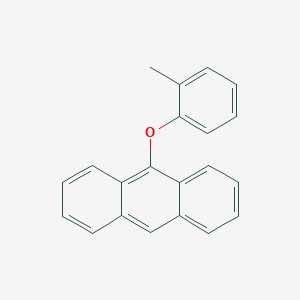
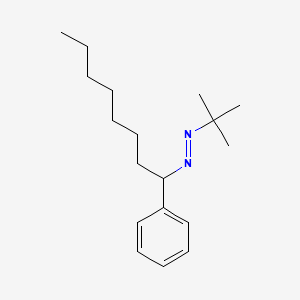
![Ethyl 2-ethoxy-3-methyl-2,3-bis[(trimethylsilyl)oxy]butanoate](/img/structure/B14389356.png)

silane](/img/structure/B14389370.png)
